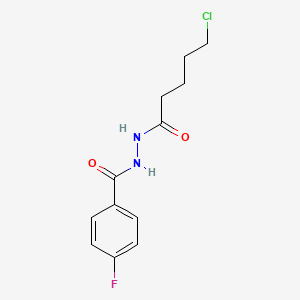

N'-(5-chloropentanoyl)-4-fluorobenzohydrazide

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N’-(5-chloropentanoyl)-4-fluorobenzohydrazide” are not available, there is a method for synthesizing 5-chloro valeryl chloride, which could be a component of the compound . This method involves reacting 1-bromo-3-chloropropane and diethyl malonate .

Scientific Research Applications

Organic Synthesis

N’-(5-chloropentanoyl)-4-methylbenzohydrazide: is used in organic synthesis as a building block for more complex molecules. Its hydrazide group is reactive and can form hydrazone linkages with aldehydes and ketones, which are useful intermediates in the synthesis of various organic compounds .

Medicinal Chemistry

In medicinal chemistry, hydrazides are known to be precursors for the synthesis of pharmaceuticals. They can be used to create a wide range of bioactive molecules, including antitumor, antiviral, and antibacterial agents. The chloro and methyl groups on the compound can be modified to enhance the biological activity of the synthesized drugs .

Material Science

The compound can serve as a precursor for the synthesis of polymers and resins. By reacting with other monomers, it can form polymeric materials with potential applications in coatings, adhesives, and molded objects .

Analytical Chemistry

Hydrazides can be used as derivatization agents in analytical chemistry to detect and quantify aldehydes and ketones in various samples. The derivative formed is often more stable and detectable by methods such as HPLC or mass spectrometry .

Agricultural Chemistry

In the field of agricultural chemistry, hydrazides can be used to synthesize pesticides and herbicides. The functional groups in the compound can be tailored to disrupt the life cycle of pests or inhibit the growth of weeds .

Chemical Research

This compound can be used in chemical research as a standard or reference material. Researchers can use it to calibrate instruments, validate methods, or study reaction mechanisms .

Environmental Science

Hydrazides can be utilized in environmental science for the remediation of pollutants. They can react with toxic aldehydes and ketones to form less harmful substances that are easier to remove from the environment .

Biochemistry

In biochemistry, hydrazides can be used to modify proteins or peptides. They can react with carbonyl groups present in biomolecules, allowing for the study of protein structure and function .

properties

IUPAC Name |

N'-(5-chloropentanoyl)-4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c13-8-2-1-3-11(17)15-16-12(18)9-4-6-10(14)7-5-9/h4-7H,1-3,8H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYKHBKWSXVGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-chloropentanoyl)-4-fluorobenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

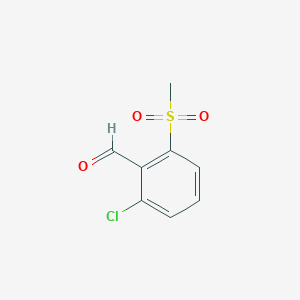

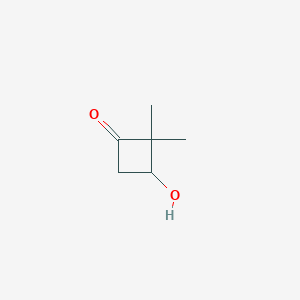

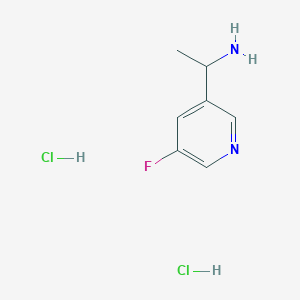

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)